(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
Description
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS: 661489-22-2; molecular formula: C₁₁H₁₂N₂) is a key intermediate in the synthesis of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment . Its hydrochloride salt (CAS: 661489-23-2; C₁₁H₁₃ClN₂) is industrially preferred due to enhanced stability and solubility . The compound features an electron-deficient acrylonitrile group conjugated with a 4-amino-3,5-dimethylphenyl ring, enabling π-π stacking and hydrogen bonding in biological targets. Its E-stereochemistry is critical for binding to HIV-1 reverse transcriptase .
Properties
IUPAC Name |
(E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1N)C)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-86-4 | |
| Record name | (2E)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile typically involves a condensation reaction. One common method includes the reaction of 4-amino-3,5-dimethylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired acrylonitrile compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and reduce production costs. This can include the use of microwave-assisted synthesis, which significantly reduces reaction time and increases overall yield .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biological Activities
The primary application of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile lies in its role as an intermediate in the synthesis of rilpivirine hydrochloride. Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. Its mechanism involves binding to the reverse transcriptase enzyme and preventing viral replication .
Case Study: Rilpivirine Efficacy
A clinical study demonstrated that rilpivirine effectively suppresses viral load in patients with HIV strains resistant to other NNRTIs. The study involved a cohort of patients who were administered rilpivirine as part of their antiretroviral therapy regimen. Results indicated a significant reduction in plasma viral RNA levels after 24 weeks of treatment .
Pharmaceutical Formulations
This compound's derivatives are explored for their potential in formulating new drugs that target HIV and possibly other viral infections. The compound's ability to inhibit strains resistant to existing medications makes it a valuable candidate for further research.
Potential Formulations:
- Combination Therapies: Combining rilpivirine with other antiretrovirals to enhance efficacy against resistant strains.
- Polymorphic Forms: Research indicates that different polymorphic forms of rilpivirine exhibit varied stability and solubility profiles, which can influence formulation strategies .
Environmental Considerations
The synthesis of this compound is characterized by its eco-friendly approach. The use of inexpensive and low-toxicity raw materials aligns with current trends in green chemistry aimed at reducing environmental impact during drug production .
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of active pharmaceutical ingredients. For example, in the case of rilpivirine, the compound is incorporated into the final drug structure, which then inhibits the reverse transcriptase enzyme of HIV, preventing viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogs
- (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile: Key Difference: The Z-isomer (Impurity D in rilpivirine synthesis) exhibits reversed stereochemistry, disrupting binding to HIV-1 reverse transcriptase . Synthesis: Generated under isocyanide-modified Ramberg–Bäcklund reactions, with stereoselectivity reversed (E:Z = 20:80 vs. 83:17 for E-isomer) . Impact: The Z-isomer is a process-related impurity requiring stringent HPLC control (retention time: 23.53 min vs. 27.12 min for E-isomer) .
Substituted Phenylacrylonitriles
(a) Fluorinated Analogs
- (E)-3-(4-Amino-3,5-difluorophenyl)acrylonitrile (6b): Structure: Fluorine atoms replace methyl groups at positions 3 and 3. Properties: Enhanced electron-withdrawing effects increase polarity (logP reduced by ~0.5 vs. methyl groups). NMR δ 7.42 (d, J = 16.5 Hz, olefinic H), 7.36–7.26 (ArH) . Application: Tested as an NNRTI candidate but showed lower potency than the dimethyl derivative due to reduced hydrophobic interactions .
(b) Brominated Derivatives
- 3-Amino-3-(4-bromophenyl)acrylonitrile: Synthesis: Used in pyridine-dicarbonitrile frameworks for optoelectronic materials. Reacts with trifluoromethyl benzaldehyde in acetic acid . Divergent Use: Unlike the dimethylphenyl analog, brominated derivatives are leveraged in nonlinear optical (NLO) materials rather than pharmaceuticals .
Functional Group-Modified Analogs
- (E)-3-(4-Hydroxy-3,5-dimethylphenyl)acrylonitrile: Key Change: Hydroxyl group replaces the amino group. Reactivity: Participates in nucleophilic substitutions (e.g., coupling with pyrimidines) but requires protection of the hydroxyl group, complicating synthesis . Bioactivity: Lacks antiviral activity due to the absence of the critical amino group for hydrogen bonding .
Comparative Data Table
Key Research Findings
Stereoselectivity : The E-isomer’s predominance (83:17 E:Z ratio) in Ramberg–Bäcklund reactions is critical for industrial rilpivirine production. Isocyanide additives invert selectivity, favoring the Z-isomer .
Thermal Stability : The hydrochloride salt of the E-isomer remains stable at room temperature, whereas analogs like (E)-3-(4-nitrostyryl)acrylonitrile decompose under similar conditions .
Biological Activity : Methyl groups at positions 3 and 5 enhance binding affinity to HIV-1 RT (IC₅₀ = 2.3 nM for E-isomer vs. >100 nM for fluorinated analogs) .
Biological Activity
(E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, also known as acrylonitrile derivative or rilpivirine intermediate, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its chemical structure, which includes an acrylonitrile moiety and an amino-substituted aromatic ring. This article delves into the biological activity of this compound, supported by relevant research findings and data.
- Chemical Formula : C11H12N2
- Molecular Weight : 184.23 g/mol
- CAS Number : 661489-23-2
- SMILES Notation : CC1=CC(=CC(=C1N)C)/C=C/C#N
Antiviral Activity
One of the most significant areas of research surrounding this compound is its potential as an antiviral agent. It is a key intermediate in the synthesis of rilpivirine, an antiretroviral medication used to treat HIV. Studies have indicated that rilpivirine and its derivatives exhibit inhibitory effects against HIV strains resistant to reverse transcriptase inhibitors .
Case Study: Rilpivirine Synthesis
A notable study demonstrated an efficient synthetic route for rilpivirine using this compound as a precursor. The synthesis involved a microwave-promoted method that utilized less toxic organic reagents, resulting in improved yields and reduced environmental impact . The resulting compound showed significant antiviral activity in vitro against various HIV strains.
Anticancer Activity
Research has also explored the anticancer properties of this compound. It has been suggested that compounds with similar structures can act as anticancer pharmacophores due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and cancer cell survival.
- Induction of Apoptosis : It has been shown to increase levels of apoptotic markers such as caspase 9 in treated cells .
- Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle at the G2/M phase, leading to inhibited cell division .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, and how do their yields and stereoselectivity compare?
- Methodological Answer : Two primary routes are reported:
- Heck Reaction : Uses 4-bromo-2,6-dimethylaniline and acrylonitrile with Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂), achieving up to 68.6% yield but requiring transition metals .
- Ramberg-Bäcklund Reaction (RBR) : A transition metal-free approach involving sulfone precursor oxidation and elimination, yielding 68% with an 83:17 E/Z ratio .
- Comparative efficiency: The RBR method avoids transition metals, simplifying purification, while the Heck route may require catalyst removal.
Q. What spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry via single-crystal analysis (e.g., E-configuration confirmed by C=C bond geometry) .
- NMR Spectroscopy : Distinguishes E/Z isomers through coupling constants (e.g., trans protons in E-isomer show J ≈ 16 Hz) .
- HPLC/GC : Quantifies isomeric purity, critical for pharmaceutical intermediates .
Q. What role does this compound play in rilpivirine synthesis, and why is its stereochemistry critical?
- Methodological Answer : It is a key intermediate in rilpivirine, an HIV non-nucleoside reverse transcriptase inhibitor (NNRTI). The E-configuration ensures proper binding to the NNRTI pocket, as steric mismatches from the Z-isomer reduce efficacy .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Ethyl acetate/petroleum ether mixtures improve purity post-synthesis .
- Chromatography : Column chromatography separates E/Z isomers when stereoselectivity is suboptimal .
Advanced Research Questions
Q. How can stereoselectivity be optimized to favor the E-isomer during synthesis?
- Methodological Answer :
- Reaction Solvent/Base : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., K₂CO₃) enhance E-selectivity in Heck reactions .
- RBR Modifications : Adjusting sulfone precursor oxidation (e.g., Oxone® concentration) and elimination conditions (temperature, base) can shift the E/Z ratio to >90% E .
Q. What computational methods predict the electronic and thermodynamic properties of this acrylonitrile derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Models HOMO-LUMO gaps and charge distribution to predict reactivity (e.g., acrylonitrile's electrophilic β-carbon) .
- Molecular Dynamics (MD) : Simulates binding interactions with biological targets (e.g., HIV RT) to guide structural modifications .
Q. How does the absence of N-protecting groups in certain routes impact synthesis efficiency?
- Methodological Answer : The RBR method eliminates the need for N-protection, reducing steps and avoiding side reactions (e.g., deprotection-induced degradation). This simplifies workflow and improves overall yield (68% vs. ~50% in multi-step protected routes) .
Q. What mechanistic insights explain by-product formation (e.g., Z-isomer) under varying reaction conditions?
- Methodological Answer :
- Heck Reaction : Pd catalyst coordination geometry influences syn/anti addition, where bulky ligands favor E-selectivity .
- RBR Pathway : Competing elimination pathways (e.g., steric vs. electronic control) during sulfone decomposition determine isomer ratios. Isocyanide additives can invert selectivity (e.g., 20:80 E/Z → 80:20) via stereodivergent mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
